

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ingavirin

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Compound of Interest

Compound Name: *Ingavirin*

Cat. No.: *B1671943*

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This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **Ingavirin** (also known as imidazolyl ethanamide pentanedioic acid). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

Ingavirin is an antiviral drug with a unique chemical structure that combines an imidazole moiety, characteristic of the amino acid histidine, with a pentanedioic acid backbone.^{[1][2]} This structure is central to its biological activity.

Chemical Identity

The fundamental chemical identifiers for **Ingavirin** are summarized in the table below, providing a clear reference for its molecular composition and standardized nomenclature.

Identifier	Value	Source(s)
IUPAC Name	5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid	[3][4][5]
Molecular Formula	C ₁₀ H ₁₅ N ₃ O ₃	[3][6]
Molecular Weight	225.25 g/mol	[6]
CAS Number	219694-63-0	[4][6]
SMILES	<chem>C1=C(NC=N1)CCNC(=O)CCC(=O)O</chem>	[3][4]
InChI	InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)	[3][4]
Synonyms	Dicarbamin, Vitaglutam, Ingamine, Imidazolyl ethanamide pentandioic acid	[5][6]

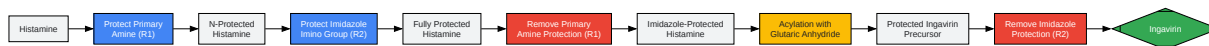
Synthesis of Ingavirin

The synthesis of **Ingavirin** has been approached through various methods, with a notable route starting from readily available precursors: histamine and a derivative of glutaric acid. While specific, detailed experimental protocols with quantitative yields from peer-reviewed journals are not readily available in the public domain, patent literature outlines a general and effective synthetic strategy.

General Synthetic Pathway

A common synthetic approach, described in patent documents, involves a multi-step process designed to selectively acylate histamine with glutaric acid.[7] This method focuses on the use of protecting groups to ensure the correct regioselectivity of the acylation reaction, thereby improving the overall yield and purity of the final product.[7]

The logical workflow for this synthesis is depicted below.



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A generalized workflow for the synthesis of **Ingavirin**.

Experimental Protocol (General Description)

The following sections describe the key steps of the synthesis. It is important to note that these are generalized descriptions derived from patent literature, and specific reagents, solvents, and reaction conditions may vary.^[7]

Step 1: Protection of the Primary Amino Group of Histamine The synthesis begins with the protection of the primary amino group of histamine. This is a crucial step to prevent this group from reacting in the subsequent acylation step. This is typically achieved by reacting histamine or a histamine salt with a suitable N-protecting reagent in an alkaline environment.

Step 2: Protection of the Imidazole Imino Group To further enhance selectivity and improve yield, the imino group (-NH-) on the imidazole ring is also protected. A second protecting group, orthogonal to the first, is introduced, again, typically under alkaline conditions. The patent literature suggests trityl as a possible protecting group for this position.

Step 3: Selective Deprotection of the Primary Amine The protecting group on the primary amine is then selectively removed, leaving the imidazole nitrogen protected. This unmasks the primary amine, making it available for the subsequent acylation reaction. This step requires conditions that cleave the first protecting group while leaving the second intact.

Step 4: Acylation with Glutamic Anhydride The N-acylation is performed by reacting the imidazole-protected histamine with glutamic anhydride (referred to as "Pyroglutamic acid" in some translations). This reaction forms the amide bond and introduces the pentanedioic acid moiety. The reaction temperature can range from -40°C to the reflux temperature of the chosen solvent.

Step 5: Final Deprotection The final step is the removal of the protecting group from the imidazole ring to yield the final product, **Ingavirin**.

Quantitative Data

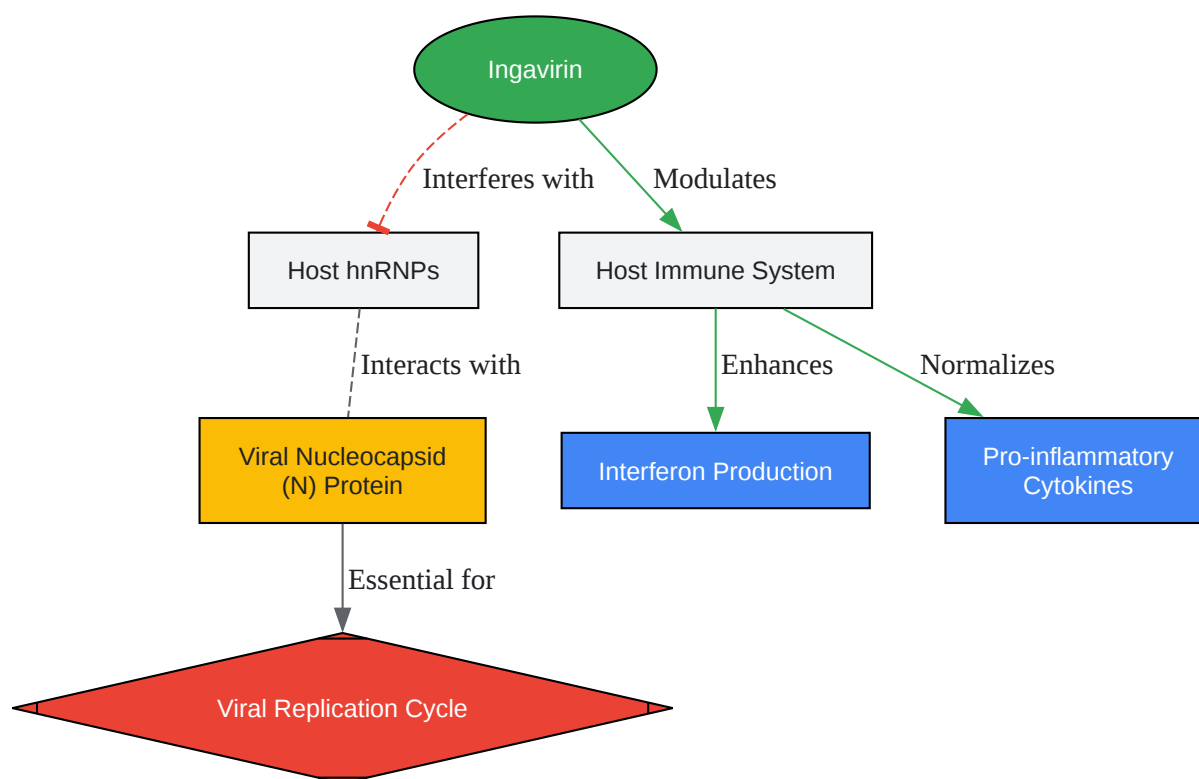
Detailed quantitative data, such as step-by-step yields and purity assessments from published, peer-reviewed literature, are not widely available. However, the patent describing this synthetic route emphasizes that the strategic use of protecting groups leads to a significant improvement in both the yield and purity of the final **Ingavirin** product compared to a direct, unprotected reaction.^[7]

Step	Reaction	Reagents (General)	Yield (%)	Purity (%)
1	N-protection of primary amine	Histamine, Protecting Agent 1, Base	Data not available	Data not available
2	N-protection of imidazole	Intermediate 1, Protecting Agent 2, Base	Data not available	Data not available
3	Selective deprotection	Intermediate 2, Deprotecting Agent 1	Data not available	Data not available
4	Acylation	Intermediate 3, Glutaric Anhydride	Data not available	Data not available
5	Final deprotection	Intermediate 4, Deprotecting Agent 2	Data not available	Data not available

Mechanism of Action: A Conceptual Overview

Ingavirin exhibits a broad spectrum of antiviral activity. Its mechanism of action is complex and is believed to involve the modulation of host cellular pathways rather than direct inhibition of a single viral protein.^[8] This host-centric approach may reduce the likelihood of the development of viral resistance.

The proposed mechanism involves interference with viral replication and modulation of the host's innate immune response.[9] Specifically, **Ingavirin** is thought to impair the interaction between host heterogeneous nuclear ribonucleoproteins (hnRNPs) and the viral nucleocapsid (N) protein, which is a critical step for viral replication.[1][8] Additionally, it helps to normalize the host's immune response by enhancing the production of interferon and regulating cytokine levels.[9]



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Proposed mechanism of action for **Ingavirin**.

This guide provides a foundational understanding of the chemical nature and synthesis of **Ingavirin**. Further research into detailed reaction kinetics, optimization, and spectroscopic analysis from academic literature would be necessary to provide a complete, reproducible protocol for its synthesis.

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